(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Stereochemistry Peptide Synthesis Optical Rotation

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, also referred to as Fmoc-(R)-2-amino-2-methylbutanoic acid or Fmoc-D-isovaline, is a chiral, non-proteinogenic α,α-disubstituted amino acid derivative protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. It contains a quaternary α-carbon bearing a methyl and an ethyl substituent, placing it within the Fmoc-α-alkylalanine subclass.

Molecular Formula C20H21NO4
Molecular Weight 339.38 g/mole
CAS No. 1231709-22-0
Cat. No. B613361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
CAS1231709-22-0
Synonyms(R)-N-Fmoc-α-Ethylalanine
Molecular FormulaC20H21NO4
Molecular Weight339.38 g/mole
Structural Identifiers
SMILESCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid (CAS 1231709-22-0): Compound Class and Procurement Context


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, also referred to as Fmoc-(R)-2-amino-2-methylbutanoic acid or Fmoc-D-isovaline, is a chiral, non-proteinogenic α,α-disubstituted amino acid derivative protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. It contains a quaternary α-carbon bearing a methyl and an ethyl substituent, placing it within the Fmoc-α-alkylalanine subclass. This compound is employed as a building block in solid-phase peptide synthesis (SPPS) to introduce steric constraint and defined (R)-stereochemistry into peptide backbones . It is differentiated from its (S)-enantiomer (CAS 857478-30-9) and the racemic DL-mixture (CAS 160885-93-8) by its opposite optical rotation and specific chromatographic behavior when incorporated into peptides [1].

Workflow Fmoc-SPPS of sterically constrained peptides
Selection (R)-configured quaternary α-carbon building block
Use Context Stereochemical control and chiral attribution in peptide design

Why Fmoc-D-Isovaline Cannot Be Replaced by the L-Enantiomer or Racemic Mixture: Chiral Sensitivity in Peptide Performance


Substitution of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid with its (S)-enantiomer or the DL-racemate in SPPS leads to peptides with fundamentally different stereochemistry, which can alter solution conformation, target binding, and physicochemical properties. A direct demonstration is provided by compstatin peptides: when the (R)-α-ethylalanine residue was replaced by the (S)-α-ethylalanine residue, the resulting peptide exhibited a distinct HPLC retention profile, reflecting altered hydrophobicity [1]. Because the Fmoc group is identical across these analogs, the observed differences arise solely from the stereochemistry at the α-carbon; therefore, the target compound's specific (R)-configuration is non-substitutable for applications requiring precise chiral control.

Target
Alternate Form
Risk
Fmoc-D-isovaline (R)
(S)-enantiomer
Altered peptide conformation, HPLC retention, and target-binding properties may occur
Fmoc-D-isovaline (R)
DL-racemate
Achiral purity may mask enantiomeric composition; risk of diastereomeric impurities

Quantitative Comparative Evidence for (R)-Fmoc-2-amino-2-methylbutanoic acid vs. Analogs


Optical Rotation Differentiates (R)-Fmoc-D-isovaline from the (S)-Enantiomer

The target (R)-enantiomer exhibits a negative specific optical rotation of [a]20D = -3 ± 1° (c=1, CH₂Cl₂), whereas the (S)-enantiomer (CAS 857478-30-9) shows a positive rotation of [a]20D = +6 ± 2° under identical solvent conditions . This parameter serves as a rapid identity confirmation and enantiopurity check prior to SPPS coupling.

Optical rotation
Head-to-head
[α]D20 = -3 ± 1° (c=1, CH₂Cl₂) vs (S) +6 ± 2°
Supports enantiomer identity confirmation
Identical conditions; opposite sign and magnitude difference
Stereochemistry Peptide Synthesis Optical Rotation

Enantiomeric Purity: Chiral HPLC Specification Superior to DL-Mixture

The (R)-enantiomer is supplied with a minimum enantiomeric purity of ≥ 99% as determined by chiral HPLC . The commercially available DL-mixture (CAS 160885-93-8) is typically specified at 95–97% purity by achiral HPLC/GC . Because achiral purity cannot distinguish enantiomers, a 97% pure racemate could contain as little as 48.5% of the desired (R)-isomer, introducing uncontrolled stereochemical heterogeneity into the growing peptide chain.

Enantiomeric purity
Head-to-head
≥ 99% (chiral HPLC) vs 95–97% (achiral) for DL-mixture
Enantiopure procurement avoids diastereomeric impurities
Achiral assays do not differentiate enantiomers
Enantiopurity Quality Control SPPS

HPLC Retention Differentiates Peptides Incorporating (R)- vs. (S)-α-Ethylalanine in Compstatin Analogs

In a series of compstatin complement-inhibitor peptides, peptide 3 (containing R-α-ethylalanine, derived from the target compound) and peptide 5 (containing S-α-ethylalanine) were resolved by reverse-phase HPLC. Peptide 3 was more highly retained on the hydrophobic stationary phase than peptide 5, demonstrating that the R-configuration at the α-carbon confers measurably greater lipophilicity [1].

HPLC peptide retention
Head-to-head
Peptide 3 (R) more highly retained than peptide 5 (S) on RP-HPLC
Enantiomer-dependent lipophilicity context; HPLC resolution may differ
Compstatin analog peptides, identical sequence except α-ethylalanine chirality
Chromatography Hydrophobicity Peptide Characterization

Predicted Binding Affinity of (R)-α-Ethylalanine-Containing Compstatin Peptide vs. Controls

Computational screening identified peptide 3—incorporating the (R)-α-ethylalanine residue—as one of three peptides with higher predicted binding affinity to complement C3c compared to reference peptides W4A9 and meW4A9 [1]. This prediction served as the basis for advancing peptide 3 into experimental evaluation, demonstrating that the (R)-configuration contributes favorably to target engagement.

Predicted binding
Class-level
Peptide 3 predicted to bind C3c more strongly than W4A9 and meW4A9
Reported computational prediction context; requires experimental validation
In silico design; not empirically measured affinity
Complement Inhibition Computational Design Binding Affinity

High-Value Application Scenarios for (R)-Fmoc-2-amino-2-methylbutanoic acid


Synthesis of Enantiopure, Conformationally Constrained Therapeutic Peptides

This compound enables SPPS of peptides that require a sterically congested quaternary (R)-configured α-carbon. The ≥ 99% chiral purity and confirmed optical rotation allow incorporation without racemization, producing homogeneous peptide products. This is essential for complement inhibitor development exemplified by compstatin analogs [1], where the (R)-α-ethylalanine residue confers distinct HPLC retention and predicted binding advantages over the (S)-counterpart.

Chiral Probe and Reference Standard for Method Development

The well-characterized negative optical rotation ([a]20D = -3 ± 1° in CH₂Cl₂) and its opposite sign relative to the (S)-enantiomer make it suitable as a chiral reference standard for polarimetry and HPLC method development. The clean chromatographic resolution of peptides containing the (R)- vs. (S)-configured residue [1] supports its use as a system suitability standard in QC laboratories.

Computationally Guided Peptide Drug Design

The (R)-α-ethylalanine residue has been incorporated into computational design workflows that successfully predicted improved binding to C3c over wild-type controls . Research groups employing similar in silico design strategies can procure this enantiomerically pure building block to translate predicted affinity gains into experimental validation, reducing SAR cycle time.

Application
Selection Property
Validation Focus
SPPS of sterically constrained peptide candidates
Enantiopure (R)-configured quaternary α-carbon building block
Enantiopurity and chiral retention during peptide synthesis
Chiral reference standard for method development
Defined optical rotation and HPLC resolution from (S)-enantiomer
Chiral HPLC system suitability and enantiomeric separation
Computationally guided peptide design studies
In silico-identified (R)-configuration for target engagement
Experimental binding assay correlation with predictions
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